Reduced Molecular Weight vs. N-Methyl Analog Provides Greater Derivatization Headroom While Maintaining Fragment-Like Character
Compared to its closest commercially available analog, the N-methyl derivative (3-tert-butyl-1-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine (CAS 1177273-16-3), the target primary amine has a lower molecular weight (167.25 g/mol vs. 181.28 g/mol) [1]. This 14.03 g/mol mass reduction is significant in fragment-based drug discovery, where every atom added to a hit molecule must subsequently be optimized. The target compound provides a lighter core with an identical heavy atom framework minus one carbon, offering more 'property space' for downstream optimization before exceeding lead-like molecular weight thresholds.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 167.25 |
| Comparator Or Baseline | 181.28 (CAS 1177273-16-3, the N-methyl analog) |
| Quantified Difference | Δ = -14.03 g/mol |
| Conditions | Computed and reported values from PubChem and vendor documentation. |
Why This Matters
A lower starting molecular weight for a building block is a critical advantage in medicinal chemistry campaigns, as it allows for the incorporation of additional functionality during lead optimization without exceeding permissible molecular weight limits, directly impacting procurement decisions for fragment library assembly.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 42281913. https://pubchem.ncbi.nlm.nih.gov/compound/1174309-25-1. View Source
